5'-O-(4,4'-ジメトキシトリチル)-N4-アセチル-2'-デオキシシチジン

説明

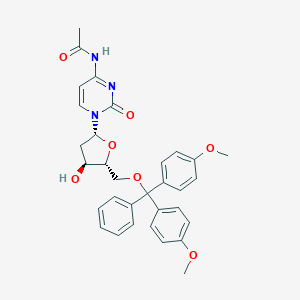

N4-アセチル-2’-デオキシ-5’-O-DMT-シチジンは、主にオリゴヌクレオチドの合成に使用される修飾ヌクレオシドです。この化合物はシチジンの誘導体であり、5’位のヒドロキシル基はジメトキシトリチル(DMT)基で保護されており、N4位のアミノ基はアセチル化されています。 その安定性と反応性により、DNA合成で広く使用されています .

科学的研究の応用

N4-Acetyl-2’-deoxy-5’-O-DMT-cytidine has several scientific research applications:

DNA Synthesis: It is used in the synthesis of oligonucleotides for research and therapeutic purposes.

Antiviral and Anticancer Research: It is used as a precursor in the synthesis of modified nucleosides with potential antiviral and anticancer activities.

Biochemical Studies: It is used in studies involving DNA-protein interactions and the development of DNA-based nanomaterials.

作用機序

N4-アセチル-2’-デオキシ-5’-O-DMT-シチジンの作用機序には、合成中のDNAへの組み込みが含まれます。DMT基は5’-ヒドロキシル基を保護し、オリゴヌクレオチド合成中の不要な反応を防ぎます。 N4位のアセチル基は化合物の安定性を高め、さまざまな生化学的用途に適しています.

類似化合物:

N4-アセチル-2’-デオキシシチジン: 同様の構造ですが、DMT基がありません。

2’-デオキシ-5’-O-DMT-シチジン: 同様の構造ですが、N4アセチル基がありません.

独自性: N4-アセチル-2’-デオキシ-5’-O-DMT-シチジンは、DMT基とアセチル基の両方の存在により独自のものであり、優れた安定性と反応性を提供し、オリゴヌクレオチド合成に非常に適しています .

生化学分析

Biochemical Properties

The compound plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .

Cellular Effects

5’-O-(4,4’-DIMETHOXYTRITYL)-N4-ACETYL-2’-DEOXYCYTIDINE has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of 5’-O-(4,4’-DIMETHOXYTRITYL)-N4-ACETYL-2’-DEOXYCYTIDINE can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of the product vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

5’-O-(4,4’-DIMETHOXYTRITYL)-N4-ACETYL-2’-DEOXYCYTIDINE is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 5’-O-(4,4’-DIMETHOXYTRITYL)-N4-ACETYL-2’-DEOXYCYTIDINE and any effects on its activity or function are complex. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

合成経路と反応条件: N4-アセチル-2’-デオキシ-5’-O-DMT-シチジンの合成には、複数のステップが含まれます。

5’-ヒドロキシル基の保護: 2’-デオキシシチジンの5’-ヒドロキシル基は、ピリジンなどの塩基の存在下でジメトキシトリチルクロリドを使用して保護されます。

N4アミノ基のアセチル化: N4アミノ基は、トリエチルアミンなどの塩基の存在下で酢酸無水物を使用してアセチル化されます。

精製: 生成物はカラムクロマトグラフィーを使用して精製し、高純度のN4-アセチル-2’-デオキシ-5’-O-DMT-シチジンが得られます.

工業的製造方法: N4-アセチル-2’-デオキシ-5’-O-DMT-シチジンの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには以下が含まれます。

バッチ反応: 反応温度、pH、反応時間を正確に制御して、反応器で大規模なバッチ反応が行われます。

化学反応の分析

反応の種類: N4-アセチル-2’-デオキシ-5’-O-DMT-シチジンは、いくつかのタイプの化学反応を起こします。

脱保護: DMT基は、トリクロロ酢酸などの酸性条件下で除去して、遊離ヒドロキシル基を生成できます。

アセチル基の除去: N4位のアセチル基は、アンモニアやメタノール性アンモニアなどの塩基性条件下で除去できます.

一般的な試薬と条件:

トリクロロ酢酸: DMT基の除去に使用されます。

アンモニアまたはメタノール性アンモニア: アセチル基の除去に使用されます.

主な生成物:

2’-デオキシ-5’-O-DMT-シチジン: N4アセチル基の脱保護後に生成されます。

2’-デオキシシチジン: DMT基とアセチル基の両方を除去した後に生成されます.

4. 科学研究への応用

N4-アセチル-2’-デオキシ-5’-O-DMT-シチジンは、いくつかの科学研究に応用されています。

DNA合成: 研究や治療目的でのオリゴヌクレオチドの合成に使用されます。

抗ウイルスおよび抗がん研究: 潜在的な抗ウイルスおよび抗がん活性を有する修飾ヌクレオシドの合成における前駆体として使用されます.

類似化合物との比較

N4-Acetyl-2’-deoxycytidine: Similar structure but lacks the DMT group.

2’-deoxy-5’-O-DMT-cytidine: Similar structure but lacks the N4 acetyl group.

Uniqueness: N4-Acetyl-2’-deoxy-5’-O-DMT-cytidine is unique due to the presence of both the DMT and acetyl groups, which provide enhanced stability and reactivity, making it highly suitable for oligonucleotide synthesis .

生物活性

N-(1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide (CAS No. 104579-03-5) is a complex organic compound known for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 647.72 g/mol. The structure features a pyrimidine moiety linked to a tetrahydrofuran derivative, which contributes to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 647.72 g/mol |

| CAS Number | 104579-03-5 |

| MDL Number | MFCD00057965 |

Anticancer Properties

Recent studies have indicated that compounds similar to N-(1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide exhibit significant anticancer properties. For instance, derivatives of dihydropyrimidines have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

Case Study:

In a study published in the Journal of Medicinal Chemistry, a related compound demonstrated selective cytotoxicity against colon cancer cells (HCT116) compared to normal fibroblast cells. The compound induced apoptosis via the mitochondrial pathway and inhibited the expression of anti-apoptotic proteins such as Bcl-xL .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has shown that similar structures possess activity against various bacterial strains and fungi. The presence of the methoxyphenyl groups enhances lipophilicity, which may facilitate membrane penetration in microbial cells.

Case Study:

A study evaluating the antimicrobial efficacy of related compounds found that they exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Enzyme Inhibition

N-(1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide has been investigated for its potential as an enzyme inhibitor. Specifically, it targets enzymes involved in nucleotide metabolism.

Mechanism of Action:

The compound inhibits dihydropyrimidine dehydrogenase (DPD), an enzyme critical for pyrimidine metabolism. This inhibition can lead to increased levels of pyrimidine nucleotides within cells, thereby affecting DNA synthesis and repair processes.

特性

IUPAC Name |

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33N3O7/c1-21(36)33-29-17-18-35(31(38)34-29)30-19-27(37)28(42-30)20-41-32(22-7-5-4-6-8-22,23-9-13-25(39-2)14-10-23)24-11-15-26(40-3)16-12-24/h4-18,27-28,30,37H,19-20H2,1-3H3,(H,33,34,36,38)/t27-,28+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZQVUQHQIUSPM-PKZQBKLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100898-63-3 | |

| Record name | DMT-N4-Acetyl-2'-Deoxycytidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。